molecular formula C7H5NO2 B038324 Furo[3,2-c]pyridin-3(2H)-one CAS No. 119293-04-8

Furo[3,2-c]pyridin-3(2H)-one

Cat. No.: B038324
CAS No.: 119293-04-8
M. Wt: 135.12 g/mol
InChI Key: QXOMUBDULVFFBM-UHFFFAOYSA-N
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Description

Furo[3,2-c]pyridin-3(2H)-one is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring

Mechanism of Action

Target of Action

Furo[3,2-c]pyridin-3(2H)-one is a novel compound that has been found to have a specific target in Gram-positive bacteria . This compound acts as a photosensitizer, which is a molecule that absorbs light and transfers that energy to other molecules, creating a chemical change .

Mode of Action

The compound, also known as LIQ-TF, exhibits Aggregation-Induced Emission (AIE) . This means that it emits light when the molecules aggregate, or come together. LIQ-TF shows near-infrared emission with high quantum yield, and high singlet oxygen (^1O2) and hydroxyl radical (˙OH) generation efficiency . This allows it to be used for specific imaging and photodynamic ablation of Gram-positive bacteria .

Biochemical Pathways

The biochemical pathways affected by this compound involve the generation of reactive oxygen species, specifically ^1O2 and ˙OH . These reactive species can cause damage to cellular components, leading to cell death. This is particularly useful in the context of bacterial infections, where the compound can help to eliminate harmful bacteria .

Result of Action

The result of the action of this compound is the specific imaging and photodynamic ablation of Gram-positive bacteria . This means that the compound can be used to visualize these bacteria and to destroy them through a process called photodynamic ablation . This has great potential for combating multiple drug-resistant bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of light is necessary for the compound to act as a photosensitizer . Additionally, the aggregation of the compound’s molecules, which triggers its AIE property, can be influenced by factors such as temperature, pH, and the presence of other molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo[3,2-c]pyridin-3(2H)-one typically involves cyclization reactions. One common method is the cyclization of appropriate aldehydes under Doebner’s conditions to form furopropenoic acids, which are then converted to the corresponding azides. These azides undergo cyclization upon heating to form furopyridones . Another method involves the use of Rh-catalyzed tandem reactions to construct the furo[3,2-c]pyridine core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory methods for industrial production.

Chemical Reactions Analysis

Types of Reactions

Furo[3,2-c]pyridin-3(2H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furopyridines, such as 4-amino-2-(3-pyridyl)furo[3,2-c]pyridine and alkoxy derivatives .

Comparison with Similar Compounds

Furo[3,2-c]pyridin-3(2H)-one can be compared with other similar compounds, such as:

    Furo[2,3-c]pyridine: This compound has a similar fused ring system but differs in the position of the nitrogen atom.

    Furo[3,4-c]pyridine: Another isomer with a different arrangement of the furan and pyridine rings.

    Furo[2,3-b]pyridine: This compound features a different fusion pattern of the rings.

The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties, which make it suitable for specific applications in materials science and medicinal chemistry .

Properties

IUPAC Name

furo[3,2-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-6-4-10-7-1-2-8-3-5(6)7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOMUBDULVFFBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557281
Record name Furo[3,2-c]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119293-04-8
Record name Furo[3,2-c]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate (5.79 g, 27.9 mmol) was dissolved in 10% hydrochloric acid (50 mL), and heated under reflux for 40 h. The reaction mixture was evaporated to dryness. The residue was suspended in saturated sodium bicarbonate solution and extracted with chloroform 3 times. The chloroform extracts were combined, dried (MgSO4), filtered, and evaporated to give furo[3,2-c]pyridin-3(2H)-one (570 mg) as a light-brown oil. N,N-Diisopropylethylamine (616 mg, 4.77 mmol) was added slowly to a solution of furo[3,2-c]pyridin-3(2H)-one (560 mg, 4.14 mmol) in dry methylene chloride (25 mL) under nitrogen at −10° C. Then trifluoromethanesulfonic anhydride (1.40 g, 4.97 mmol) was added slowly. The mixture was allowed to warm to RT, and stirred for another 1 g. The reaction was quenched with water. The organic layer was washed with water, dried (MgSO4), filtered, and then the solvent was evaporated to give the sub-title compound as a brown oily residue (1.10 g), which was used without further purification for the next step.
Quantity
5.79 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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